molecular formula C19H22N4OS2 B2894301 N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034589-12-1

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2894301
CAS RN: 2034589-12-1
M. Wt: 386.53
InChI Key: ARNNAFQLASAGAG-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N4OS2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related thiazole derivatives often involves innovative methodologies that are significant for developing new pharmaceuticals and materials. For instance, Kumar et al. (2013) reported an efficient route to synthesize trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides, highlighting the versatility of thiazole compounds in chemical synthesis Kumar, Parameshwarappa, & Ila, 2013. Similarly, Gomha et al. (2017) demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, evaluating their potential as anticancer agents, which underscores the therapeutic relevance of thiazole derivatives Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017.

Biological Activities

Thiazole derivatives have been extensively explored for their biological activities. The synthesis and evaluation of thiazolo[5,4-d]pyrimidines, for example, have demonstrated potential molluscicidal properties, suggesting their application in controlling schistosomiasis transmission El-bayouki & Basyouni, 1988. Moreover, compounds like those synthesized by Riyadh (2011) have shown antitumor and antimicrobial activities, indicating the broad spectrum of biological applications of thiazole-based compounds Riyadh, 2011.

Material Science Applications

In the realm of materials science, the development of supramolecular gelators from N-(thiazol-2-yl)benzamide derivatives by Yadav and Ballabh (2020) illustrates the potential of thiazole derivatives in creating novel materials. Their research revealed the significance of methyl functionality and S⋯O interaction in gelation behavior, opening up new avenues for the development of smart materials Yadav & Ballabh, 2020.

Mechanism of Action

Target of Action

Compounds containing thiazole and imidazole moieties have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.

Biochemical Pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds likely affect a variety of biochemical pathways related to their respective biological activities.

Pharmacokinetics

Compounds containing thiazole and imidazole moieties are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects depending on their specific targets and modes of action.

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-13-17(26-19(21-13)23-9-5-6-10-23)18(24)20-11-16-22-15(12-25-16)14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNNAFQLASAGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC(=CS3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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